
des-Gln14-Ghrelin (rat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-Gln14-Ghrelin (rat) is a peptide hormone that is derived from the rat ghrelin molecule. It is one of the most studied ghrelin molecules due to its unique properties and potential for use in scientific research. Ghrelin is a 28-amino acid peptide hormone that is produced in the stomach and is involved in a variety of biological processes, including the regulation of appetite, energy expenditure, and glucose metabolism. Des-Gln14-Ghrelin is a modified version of ghrelin in which the 14th amino acid, glutamine, has been removed. This modification has been shown to increase the potency of the ghrelin molecule, making it an attractive molecule for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Endocrine and Growth Hormone Secretion
Des-Gln14-Ghrelin, a peptide purified from the rat stomach, is identified as an endogenous ligand for the growth hormone secretagogue receptor (GHS-R). It is crucial for stimulating growth hormone release from the pituitary and regulates growth hormone release through two gastric peptides, ghrelin and des-Gln14-ghrelin (Hosoda et al., 2000).
2. Gastric Motility and Food Intake
Des-Gln14-Ghrelin is shown to stimulate gastric emptying in a dose-dependent manner, but it does not influence gastric acid secretion or affect the activity of the major gastric endocrine cell populations, including G cells, ECL cells, and D cells (Cour et al., 2004). It also plays a role in controlling food intake, as demonstrated in studies involving rats (Toshinai et al., 2006).
3. Cardiac Effects
Des-Gln14-Ghrelin exhibits significant effects on cardiac tissues. It demonstrates a negative inotropic effect on guinea pig papillary muscle, indicating a potential role in modulating cardiac contractility (Bedendi et al., 2003).
4. Pancreatic β-Cells and Diabetes Prevention
Research shows that des-acyl ghrelin fragments, including des-Gln14-Ghrelin, promote survival of pancreatic β-cells and human islet cells, preventing diabetes in certain experimental models (Granata et al., 2012).
5. Neurogenesis and Neural Activity
Des-Gln14-Ghrelin contributes to neurogenesis, particularly in the fetal spinal cord, suggesting a role in neural development (Sato et al., 2006). It also influences hypothalamic activity related to food intake and body weight regulation (Murakami et al., 2002).
6. Anti-Inflammatory Effects
Ghrelin, including des-Gln14-Ghrelin, demonstrates anti-inflammatory effects, particularly in human endothelial cells, which could have implications for conditions like atherosclerosis and other inflammatory states (Li et al., 2004).
7. Regulation of Gut Motility
Des-Gln14-Ghrelin, along with other ghrelin gene products, plays a significant role in regulating gut motility, influencing both gastric and duodenal movements (Asakawa et al., 2011).
Eigenschaften
CAS-Nummer |
293735-04-3 |
|---|---|
Produktname |
des-Gln14-Ghrelin (rat) |
Molekularformel |
C142H237N43O40 |
Molekulargewicht |
3186.719 |
InChI |
InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |
InChI-Schlüssel |
GKDHXLGLEXRRSB-MVILVGDSSA-N |
SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



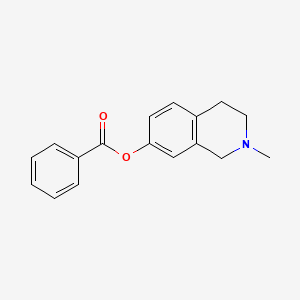
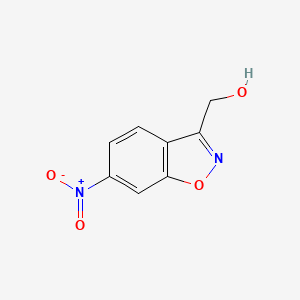
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)
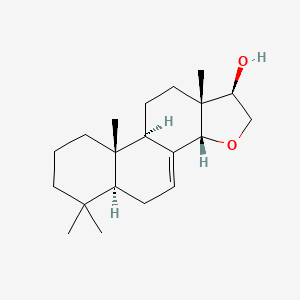
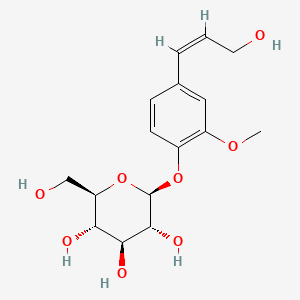
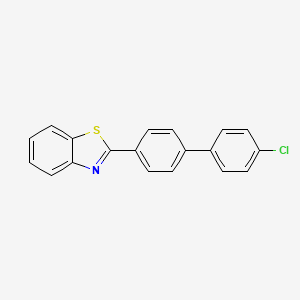


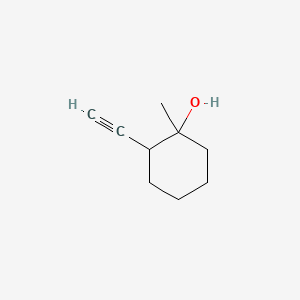
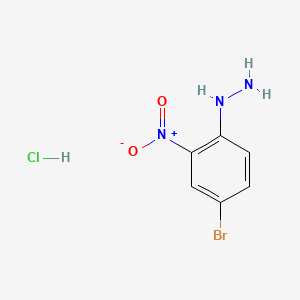
![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)
